
3,5-Difluoro-4-(morpholin-4-yl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Difluoro-4-(morpholin-4-yl)benzonitrile is a chemical compound with the molecular formula C₁₁H₁₀F₂N₂O and a molecular weight of 224.21 g/mol . This compound is characterized by the presence of two fluorine atoms, a morpholine ring, and a benzonitrile group. It is primarily used for research purposes in various scientific fields .
Mécanisme D'action
Target of Action
The primary target of 3,5-Difluoro-4-(morpholin-4-yl)benzonitrile is the LRRK2 kinase . The LRRK2 kinase plays a crucial role in several biochemical pathways, including those involved in Parkinson’s disease .
Mode of Action
This compound: interacts with the LRRK2 kinase, inhibiting its activity . This inhibition can lead to changes in the biochemical pathways that the LRRK2 kinase is involved in .
Biochemical Pathways
The inhibition of the LRRK2 kinase by This compound affects several biochemical pathways. These pathways are involved in cellular processes such as cell growth and survival, protein synthesis, and cellular trafficking .
Result of Action
The molecular and cellular effects of This compound ’s action primarily involve the inhibition of the LRRK2 kinase . This inhibition can lead to changes in the biochemical pathways that the LRRK2 kinase is involved in, potentially altering cellular processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-(morpholin-4-yl)benzonitrile typically involves the reaction of 3,5-difluorobenzonitrile with morpholine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Difluoro-4-(morpholin-4-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding amides or acids.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution: Formation of substituted benzonitriles.
Oxidation: Formation of benzoic acids or related compounds.
Reduction: Formation of primary amines or corresponding hydrocarbons.
Applications De Recherche Scientifique
3,5-Difluoro-4-(morpholin-4-yl)benzonitrile is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein-ligand binding.
Medicine: Potential use in drug discovery and development, particularly in the design of inhibitors or modulators of specific biological pathways.
Industry: Used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoro-4-nitrobenzonitrile: Similar structure but with a nitro group instead of a morpholine ring.
3,5-Difluorobenzonitrile: Lacks the morpholine ring, making it less complex.
4-(Morpholin-4-yl)benzonitrile: Lacks the fluorine atoms, affecting its reactivity and properties.
Uniqueness
3,5-Difluoro-4-(morpholin-4-yl)benzonitrile is unique due to the presence of both fluorine atoms and a morpholine ring, which confer specific chemical properties and reactivity. This combination makes it a valuable compound for research and development in various scientific fields .
Propriétés
IUPAC Name |
3,5-difluoro-4-morpholin-4-ylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2N2O/c12-9-5-8(7-14)6-10(13)11(9)15-1-3-16-4-2-15/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJUCLIASGYDYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2F)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
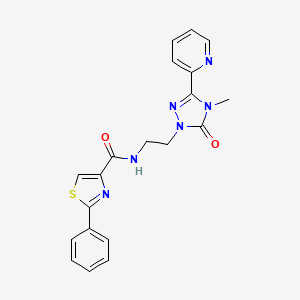
![1-(4-chlorophenyl)-4-morpholino-N-(2-(thiophen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B2685252.png)
![1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2685253.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2685256.png)
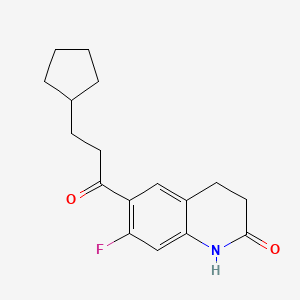
![N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N'-[(3-methoxyphenyl)methyl]ethanediamide](/img/structure/B2685260.png)
![1-{[1-methyl-2-(propan-2-yl)-1H-imidazol-4-yl]sulfonyl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2685261.png)
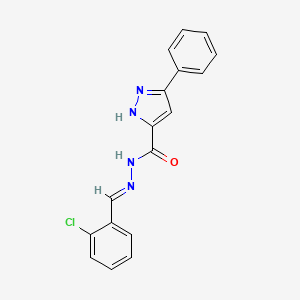
![4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide](/img/structure/B2685263.png)
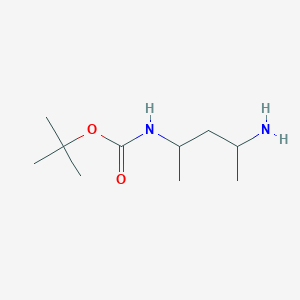
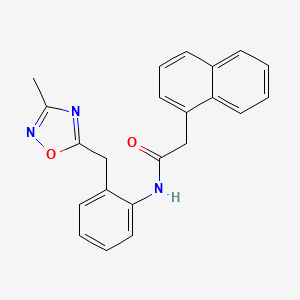
![3-(2-ethoxyethyl)-1,7-dimethyl-9-(4-methylphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2685268.png)
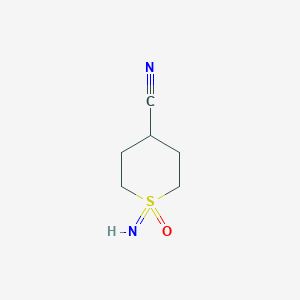
![N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2685273.png)
